molecular formula C16H10BrNO2 B1266358 6-Bromo-2-phenylquinoline-4-carboxylic acid CAS No. 33007-99-7

6-Bromo-2-phenylquinoline-4-carboxylic acid

Cat. No.: B1266358
CAS No.: 33007-99-7
M. Wt: 328.16 g/mol
InChI Key: PPBAFFAAGXPVNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the diazotization and oxidation of methyl ketones, followed by coupling with appropriate reagents . Another method includes the use of benzotriazol-1-ol and N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride in N,N-dimethyl-formamide at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-2-phenylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 6-Bromo-2-phenylquinoline-4-carboxylic acid, known for its wide range of biological activities.

    2-Phenylquinoline: Lacks the bromine and carboxylic acid groups but shares the quinoline core structure.

    4-Carboxyquinoline: Similar to this compound but without the bromine atom.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups allow for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

6-bromo-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBAFFAAGXPVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186639
Record name Cinchoninic acid, 6-bromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33007-99-7
Record name Cinchoninic acid, 6-bromo-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033007997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchoninic acid, 6-bromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinchoninic acid, 6-bromo-2-phenyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 6-Bromo-2-phenylquinoline-4-carboxylic acid and how was it synthesized?

A1: this compound [] serves as a foundational compound for generating various derivatives. While the research paper [] doesn't delve into the specific details of its initial synthesis, it focuses on utilizing this compound to produce a series of derivatives. These derivatives were characterized using several techniques, including:

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